molecular formula C9H14ClFN2O2S B1381531 N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride CAS No. 1593552-40-9

N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1381531
CAS No.: 1593552-40-9
M. Wt: 268.74 g/mol
InChI Key: FKKNNUXSYNGWGU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (based on structural analogs):

  • Aromatic protons :
    • Doublet at δ 7.2–7.5 ppm (H-3 and H-4, coupling with fluorine).
    • Singlet at δ 2.3 ppm (methyl group at C-5).
  • Ethylamine chain :
    • Triplet at δ 3.1 ppm (–NH–CH₂–CH₂–NH₂).
    • Multiplet at δ 1.8 ppm (–NH₃⁺Cl⁻).

¹³C NMR would show peaks for the sulfonyl carbon (δ 125–130 ppm), fluorinated aromatic carbons (δ 115–120 ppm), and methyl carbon (δ 21 ppm).

Infrared (IR) Spectroscopy

Key absorption bands (hypothesized from similar sulfonamides):

  • S=O asymmetric stretch : 1350–1300 cm⁻¹.
  • N–H bend (amine) : 1600–1550 cm⁻¹.
  • C–F stretch : 1100–1000 cm⁻¹.

Mass Spectrometry

The ESI-MS profile (source ) includes:

  • Molecular ion peak : m/z 268.74 [M]⁺.
  • Fragment ions :
    • m/z 233.10 [M – Cl]⁺.
    • m/z 175.05 [C₇H₆FSO₂]⁺ (loss of ethylamine and HCl).

Tables

Spectroscopic Feature Predicted/Reported Data Source
CAS Registry Number 1593552-40-9
Molecular Weight 268.74 g/mol
¹H NMR (δ, ppm) 7.2–7.5 (aromatic), 3.1 (ethylamine)
IR (cm⁻¹) 1350 (S=O), 1100 (C–F)
MS (m/z) 268.74 [M]⁺

Properties

IUPAC Name

N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKNNUXSYNGWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Aspects:

  • Reagents: Chlorosulfonic acid or sulfuric acid
  • Solvent: Organic solvents such as chlorobenzene, dichloromethane, or a mixture of carbon tetrachloride and chlorobenzene
  • Conditions: Reaction temperature of 100–150°C, stirring at 800–1000 rpm
  • Outcome: Formation of sulfonyl chloride intermediates, specifically 2-methyl-5-nitrobenzenesulfonyl chloride

Data Table: Sulfonation Parameters

Parameter Value/Range Reference
Sulfonating agent Chlorosulfonic acid
Organic solvent in sulfonation Chlorobenzene, dichloromethane, or CCl4 + chlorobenzene
Temperature 100–150°C
Stirring speed 800–1000 rpm
Nitrotoluene to chlorosulfonic acid ratio 1:1.2–1.5
Post-treatment Water washing (0.3–0.4 volume of solvent), 2–3 washes

Reduction of Nitro to Amino Group

The nitro group in 2-methyl-5-nitrobenzenesulfonyl chloride is reduced to an amino group via catalytic hydrogenation.

Key Aspects:

  • Catalysts: Palladium on carbon, Raney nickel, or palladium hydroxide
  • Solvent: Organic solvents such as methanol, ethanol, or ethyl acetate
  • Reaction Conditions: High temperature (0–150°C), high pressure (0.1–2.0 MPa), reaction time 3–24 hours

Data Table: Hydrogenation Conditions

Parameter Value/Range Reference
Catalyst Pd/C, Raney Ni, Pd(OH)2
Organic solvent Methanol, ethanol, ethyl acetate
Temperature 0–150°C
Hydrogen pressure 0.1–2.0 MPa
Reaction time 3–24 hours

Post-Reduction Treatment:

  • Washing with water to remove residual catalysts and impurities
  • Concentration and purification via recrystallization from ethanol or triethylamine washings

Formation of the Target Sulfonamide

The amino group in the reduced intermediate reacts with 2-fluoro-5-methylbenzenesulfonyl chloride to form the sulfonamide linkage.

Procedure:

  • React 2-fluoro-5-methylbenzenesulfonyl chloride with the amino intermediate in an organic solvent such as dichloromethane or chloroform
  • Use base additives like triethylamine to facilitate sulfonamide formation
  • Reaction conditions: Reflux at 20–80°C for 6–12 hours

Data Table: Sulfonamide Formation

Parameter Value/Range Reference
Solvent Dichloromethane, chloroform
Base Triethylamine
Temperature 20–80°C
Reaction duration 6–12 hours

Isolation and Purification

  • The crude product is purified via recrystallization or column chromatography
  • Final compound is obtained as a hydrochloride salt by treatment with HCl in ethanol or water

Final Step:

  • Dissolve the free base in ethanol
  • Bubble dry HCl gas or add HCl solution to form the hydrochloride salt
  • Isolate by filtration, wash, and dry under vacuum

Summary of Critical Reaction Data

Step Reagents & Conditions Yield/Remarks
Sulfonation Chlorosulfonic acid, chlorobenzene, 100–150°C, 2–3 hrs High sulfonation efficiency, fewer byproducts
Nitro to amino reduction Pd/C catalyst, ethanol, 0–150°C, 3–24 hrs Complete reduction, minimal side reactions
Sulfonamide formation 2-fluoro-5-methylbenzenesulfonyl chloride, TEA, reflux High purity, good yield
Salt formation HCl in ethanol/water Stable hydrochloride salt

Research Findings and Industrial Considerations

  • The use of chlorosulfonic acid in sulfonation provides high reactivity and selectivity, reducing byproduct formation and facilitating scale-up.
  • Catalytic hydrogenation under controlled conditions ensures complete reduction with minimal side reactions, critical for pharmaceutical-grade compounds.
  • The final sulfonamide is best isolated as a hydrochloride salt to enhance stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide N-oxide, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₉H₁₄ClFN₂O₂S
  • Molecular Weight: 268.74 g/mol
  • CAS Number: 1593552-40-9

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications. The presence of a fluorine atom enhances its pharmacological profile by improving metabolic stability and bioavailability.

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    • Sulfonamides have historically been used as antibiotics. N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride may exhibit similar properties, targeting bacterial infections through inhibition of folate synthesis pathways.
    • Case Study: Research indicates that compounds with sulfonamide structures can effectively inhibit bacterial growth, making them candidates for developing new antibiotics against resistant strains .
  • Anti-inflammatory Properties:
    • The compound's ability to modulate inflammatory responses has been explored in preclinical studies. Its structural similarity to known anti-inflammatory agents suggests potential efficacy in treating conditions like rheumatoid arthritis.
    • Research Insight: Studies have shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
  • Cancer Treatment:
    • Emerging research indicates that sulfonamide derivatives may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
    • Case Study: A recent investigation found that certain sulfonamides could selectively target cancerous cells while sparing normal cells, highlighting their therapeutic potential .

Biochemical Applications

  • Buffering Agent in Cell Culture:
    • This compound serves as a non-ionic organic buffering agent in cell culture systems, maintaining pH stability within the physiological range (6-8.5).
    • This application is critical for experiments requiring precise pH control to ensure optimal cell growth and function .
  • Enzyme Inhibition Studies:
    • The compound can be utilized to study enzyme inhibition mechanisms due to its ability to interact with various enzymes involved in metabolic pathways.
    • Research Example: Investigations into enzyme kinetics have employed this compound to elucidate the effects of sulfonamides on enzyme activity and regulation .

Material Science Applications

  • Polymer Chemistry:
    • The incorporation of sulfonamide groups into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
    • Research Findings: Polymers modified with sulfonamides demonstrate improved performance in applications ranging from coatings to biomedical devices .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate or binding to the active site.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₉H₁₄ClFN₂O₂S
  • Molecular Weight : 268.74 g/mol
  • CAS No.: 1593552-40-9
  • IUPAC Name: N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide hydrochloride
  • Key Features: Aromatic ring substituted with fluorine (electron-withdrawing) at position 2 and methyl (electron-donating) at position 3. Sulfonamide group linked to a 2-aminoethyl side chain, protonated as a hydrochloride salt for enhanced solubility .

Applications: Primarily used in life sciences research, this compound is part of a broader class of sulfonamides investigated for enzyme inhibition (e.g., carbonic anhydrase), antimicrobial activity, or receptor-targeted therapies.

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Benzene Derivatives

Compound Name CAS No. Substituents (Aromatic Ring) Molecular Weight Key Differences
N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide HCl 1593552-40-9 2-F, 5-CH₃ 268.74 Reference compound
N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide HCl 1604485-82-6 2-Br, 5-CH₃ 329.64 Bromine (larger atomic radius, lower electronegativity) increases lipophilicity and steric hindrance, potentially altering target binding .
A-3 Hydrochloride (N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide HCl) - 5-Cl (naphthalene system) - Naphthalene core enhances π-π stacking; chlorine’s moderate electronegativity may reduce acidity compared to fluorine .

Impact of Halogen Substitution :

  • Fluorine : Enhances metabolic stability and electronegativity, improving hydrogen-bonding capacity with enzymes.
  • Chlorine : Balances electronegativity and steric effects, commonly used in antimicrobial sulfonamides .

Variation in Alkyl Chain Length and Aromatic Systems

Compound Name CAS No. Alkyl Chain Aromatic System Molecular Weight
N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide HCl 1593552-40-9 2-aminoethyl Benzene 268.74
N-(6-aminohexyl)-5-chloro-2-naphthalenesulfonamide HCl 69762-85-2 6-aminohexyl Naphthalene 377.33

Key Observations :

  • Naphthalene vs. Benzene : Naphthalene’s extended aromatic system enhances binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .

Enzyme Inhibition :

  • Fluorinated Derivative : Higher acidity (pKa ~10.5) due to fluorine’s electron-withdrawing effect enhances binding to carbonic anhydrase’s zinc ion .
  • Chlorinated Analogues : Demonstrated antibacterial activity in studies, with MIC values <10 µg/mL against E. coli and S. aureus .

Solubility and Bioavailability :

  • Hydrochloride salts (e.g., target compound) improve aqueous solubility (>50 mg/mL in water) compared to free bases.
  • Brominated derivatives may require co-solvents (e.g., DMSO) for in vitro assays due to lower solubility .

Biological Activity

N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClF₁N₂O₂S
  • Molecular Weight : Approximately 268.74 g/mol
  • Functional Group : Sulfonamide

The presence of the sulfonamide group is crucial for its biological activity, particularly in inhibiting key enzymes involved in various biochemical pathways.

This compound primarily acts as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a significant role in maintaining acid-base balance and facilitating various physiological processes. The inhibition of CA can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties , primarily through the inhibition of folic acid synthesis. This compound's structural similarity to para-aminobenzoic acid (PABA) allows it to competitively inhibit the enzyme dihydropteroate synthase, critical for bacterial growth. Studies indicate that related compounds have shown effectiveness against various bacterial infections .

Biological Activity Summary

Activity Type Description References
AntibacterialInhibits folic acid synthesis, effective against Gram-positive and Gram-negative bacteria.
Carbonic Anhydrase InhibitionPotential therapeutic applications in glaucoma and cancer treatment via CA inhibition.
CytotoxicityExhibits cytotoxic effects against specific cancer cell lines, potentially inducing apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that sulfonamide derivatives similar to N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide significantly inhibited bacterial growth in vitro. The results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Carbonic Anhydrase Inhibition :
    Research has highlighted the compound's ability to selectively inhibit human carbonic anhydrases (hCA I and II) at nanomolar concentrations, suggesting its potential use in treating conditions related to abnormal CA activity .
  • Cytotoxic Effects :
    In vitro studies revealed that this compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC₅₀ values indicated significant potency, with some derivatives showing enhanced activity compared to traditional chemotherapeutics like doxorubicin .

Q & A

Basic: What are the standard synthetic routes for N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride, and what critical parameters govern yield optimization?

Methodological Answer:
The synthesis typically involves sequential alkylation and sulfonamide formation. For analogous compounds (e.g., N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride), alkylation of a halogenated aromatic precursor with 2-aminoethylamine is followed by sulfonylation using fluorinated benzene sulfonyl chlorides . Key parameters include:

  • Temperature control : Maintaining ≤0°C during sulfonylation to prevent side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .
  • Purification : Hydrochloride salt precipitation via ethanol/ether recrystallization improves purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

Methodological Answer:
Contradictions often arise from assay variability. To address this:

  • Dose-response profiling : Test a broad concentration range (e.g., 0.1–100 μM) to identify activity thresholds and off-target effects .
  • Cell line specificity : Compare results across multiple models (e.g., HEK293 vs. HeLa) to assess tissue-dependent responses .
  • Mechanistic studies : Use kinase inhibition assays or proteomic profiling to identify primary targets, as seen in studies of similar sulfonamides .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns (e.g., Agilent Zorbax) with 0.1% TFA in water/acetonitrile gradients detect impurities ≤0.1% .
  • 1H/13C NMR : Confirm sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons) and amine protonation (δ 2.8–3.2 ppm for -NH2) .
  • High-resolution MS : Validate molecular weight (e.g., m/z 324.83 for free base) and detect chloride adducts .

Advanced: What strategies minimize by-products during sulfonamide bond formation?

Methodological Answer:

  • Protection of amine groups : Use tert-butoxycarbonyl (Boc) protection to prevent undesired nucleophilic side reactions .
  • Catalytic additives : 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates sulfonylation and reduces dimerization .
  • Solvent optimization : Dichloromethane (DCM) or THF enhances solubility of intermediates, reducing hydrolysis .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to avoid inhalation of hydrochloride fumes .
  • Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent degradation .

Advanced: How does the fluorine substituent at the 2-position influence reactivity and bioactivity?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity enhances sulfonamide acidity (pKa ~3.5), improving membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomal assays, extending half-life in vivo .
  • Target selectivity : Fluorine’s steric bulk may disrupt non-specific protein binding, as observed in MAO-B inhibition studies of related compounds .

Advanced: How can researchers optimize enantiomeric purity in stereoselective derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during sulfonamide formation to achieve >90% enantiomeric excess (ee) .
  • Dynamic resolution : Employ diastereomeric salt crystallization with L-tartaric acid, as demonstrated for structurally similar imidazoline derivatives .

Basic: What are the primary applications of this compound in drug discovery pipelines?

Methodological Answer:

  • Lead optimization : Serve as a scaffold for SAR studies targeting kinase inhibitors (e.g., JNK3) or GPCR modulators .
  • Tool compound : Probe sulfonamide-protein interactions in fluorescence polarization assays .

Advanced: How to address discrepancies in cytotoxicity profiles across different research groups?

Methodological Answer:

  • Standardize assays : Adopt CLSI guidelines for cell viability (e.g., MTT assays with 48-hour incubation) .
  • Control for batch variability : Source compounds from verified suppliers (e.g., PubChem) and validate purity via COA .

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